molecular formula C19H23N3O3 B2496822 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea CAS No. 2034593-86-5

3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea

Cat. No.: B2496822
CAS No.: 2034593-86-5
M. Wt: 341.411
InChI Key: HMJAYOXCFXVMQO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is a synthetic urea derivative designed for research applications. Urea-based compounds are a significant class in medicinal chemistry, frequently investigated for their ability to interact with a variety of biological targets due to their hydrogen-bonding capacity and structural rigidity . The structure of this compound incorporates a 2-methoxyphenyl group and a pyridine ring, both of which are common pharmacophores found in molecules with diverse biological activities. Compounds with similar methoxyphenyl-urea scaffolds have been studied in research related to kinase inhibition and other cellular pathways. The inclusion of a tetrahydropyran (oxan-4-yl) group can influence the compound's physicochemical properties, potentially enhancing its solubility and metabolic stability. This product is intended for use in early-stage pharmacological profiling, hit-to-lead optimization, and as a building block in chemical biology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound in exploratory studies to investigate its potential interactions with enzymes, receptors, and other protein targets.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-7-3-2-6-16(17)21-19(23)22-18(14-8-11-25-12-9-14)15-5-4-10-20-13-15/h2-7,10,13-14,18H,8-9,11-12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJAYOXCFXVMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature to moderate temperatures . The stability of the urea linkage under various conditions, including acidic, alkaline, and aqueous environments, is an additional advantage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and substituted ureas. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea with two urea-based analogs from the literature ( and ):

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Reported Properties/Applications
This compound (Target Compound) - 2-Methoxyphenyl urea
- Pyridin-3-yl and oxan-4-yl hybrid substituent
No direct data (Inferred: Potential kinase inhibition or antimicrobial activity)
Compound 9 () - Pyrimidin-4-one core
- Thioglycoside linkage
- Protected sugar moiety
Antiviral nucleoside analog research
1-(2,6-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4i, ) - Azetidinone (β-lactam) ring
- 4-Fluorophenyl and 4-methoxyphenyl substituents
Antiproliferative activity (IC₅₀ = 1.2 µM)

Key Observations

Substituent Diversity: The target compound lacks the azetidinone ring present in 4i (), which is critical for β-lactam-associated bioactivity (e.g., antiproliferative effects). Instead, its pyridin-3-yl-oxan-4-yl group may enhance membrane permeability due to the oxane’s lipophilic nature .

Biological Activity :

  • 4i () demonstrates potent antiproliferative effects, likely due to its β-lactam ring and fluorophenyl group, which are absent in the target compound. The latter’s pyridine-oxane hybrid may instead modulate kinase targets (e.g., JAK/STAT pathways), though experimental validation is needed.
  • The methoxy group in the target compound’s phenyl ring is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase inhibition .

Synthetic Complexity :

  • Compound 9 () requires multistep protection/deprotection strategies for its thioglycoside and sugar moieties, whereas the target compound’s synthesis likely involves simpler urea-forming reactions (e.g., isocyanate coupling).

Biological Activity

The compound 3-(2-methoxyphenyl)-1-[(oxan-4-yl)(pyridin-3-yl)methyl]urea is a urea derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

Key Features:

  • Functional Groups : Contains a methoxy group, urea linkage, and pyridine moiety.
  • Molecular Weight : Approximately 274.32 g/mol.

Antitumor Activity

Research has indicated that urea derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Efficacy

In a study evaluating various urea derivatives, one compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 µM against multiple cancer cell lines, including:

  • MDA-MB-435 (breast cancer)
  • PC-3 (prostate cancer)
  • OVCAR-4 (ovarian cancer) .

The proposed mechanism of action for urea derivatives involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, certain compounds have been shown to inhibit Glycogen Synthase Kinase 3 (GSK-3) activity, which is crucial for cell cycle regulation.

Inhibition of GSK-3

One derivative exhibited an IC50 value of 140 nM for GSK-3β inhibition, demonstrating more than a two-fold increase in activity compared to standard references .

Antimicrobial Activity

In addition to antitumor properties, some studies have reported antimicrobial effects. Urea derivatives have been evaluated for their ability to combat pathogenic bacteria.

CompoundMIC (µg/mL)Target Bacteria
Urea Derivative A0.03–0.06Staphylococcus aureus
Urea Derivative B0.06–0.12Streptococcus pyogenes
Urea Derivative C0.25–1Haemophilus influenzae

These findings suggest that the compound may possess broad-spectrum antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the chemical structure can significantly influence potency and selectivity.

Key Insights:

  • Methoxy Substitution : The presence of methoxy groups has been linked to enhanced lipophilicity and improved cellular uptake.
  • Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

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